(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(4-(trifluoromethoxy)phenyl)methanone
Description
(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(4-(trifluoromethoxy)phenyl)methanone is a synthetic organic compound that features a complex and interesting structure Its formation involves a morpholine group, a pyrimidinyl moiety, and a phenyl group substituted with a trifluoromethoxy group, all bonded to a methanone central framework
Properties
IUPAC Name |
(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-[4-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O3/c20-19(21,22)29-15-5-3-13(4-6-15)17(27)26-7-1-2-14-12-23-18(24-16(14)26)25-8-10-28-11-9-25/h3-6,12H,1-2,7-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEGNTOFEYFEKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)C3=CC=C(C=C3)OC(F)(F)F)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(4-(trifluoromethoxy)phenyl)methanone involves multiple steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: : Typically achieved through condensation reactions involving appropriate precursors like 2-aminopyridines and formamide or its derivatives under high temperatures.
Introduction of the Morpholine Group: : This step generally includes a nucleophilic substitution reaction, where the pyrimidine core reacts with morpholine under controlled conditions.
Addition of the Trifluoromethoxy Phenyl Group: : Using a Friedel-Crafts acylation or related methodology to attach the phenyl group to the methanone moiety. These reactions often require catalysts like Lewis acids and solvents like dichloromethane or acetonitrile to proceed efficiently.
Industrial Production Methods
Industrial synthesis would scale up these reactions, emphasizing yield and purity. Continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are typically employed to achieve high-quality output.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidative and reductive transformations, especially at the morpholine and pyrimidine sites.
Substitution Reactions: : Both electrophilic and nucleophilic substitutions are feasible, given the functional groups present.
Hydrolysis: : In aqueous conditions, hydrolysis of the methanone group might occur.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or hydrogen peroxide.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Solvents: : Dimethyl sulfoxide, methanol, or water.
Catalysts: : Palladium on carbon for hydrogenation reactions.
Major Products
Major products vary based on reaction conditions but often include derivatives with modified functional groups or cleavage products.
Scientific Research Applications
Chemistry
Used as an intermediate in organic synthesis for creating more complex molecules.
Serves as a building block for the synthesis of heterocyclic compounds.
Biology
Studied for its potential interactions with biological macromolecules due to its unique structure.
Investigated for potential enzyme inhibition activities.
Medicine
Explored for pharmaceutical applications, particularly in designing new drugs for various diseases.
Industry
Utilized in material science for developing novel polymers or advanced materials with specific properties.
Mechanism of Action
Molecular Targets
The compound may interact with nucleic acids or proteins, affecting biological processes.
Potential to inhibit specific enzymes due to its structural components.
Pathways Involved
Could modulate signal transduction pathways or metabolic processes.
Investigated for affecting pathways related to cell growth and proliferation.
Comparison with Similar Compounds
Unique Features
The trifluoromethoxy group provides distinct electronic and steric properties, influencing reactivity.
The combination of morpholine and pyrido[2,3-d]pyrimidine in the same molecule is relatively rare.
Similar Compounds
Compounds with pyrimidine cores like pyrimethamine.
Molecules containing morpholine groups such as morpholine-2,6-diones.
Trifluoromethoxy-substituted phenyl derivatives used in pharmaceuticals.
Hope this deep dive into the world of (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(4-(trifluoromethoxy)phenyl)methanone was helpful! Is there anything else you'd like to explore?
Biological Activity
The compound (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(4-(trifluoromethoxy)phenyl)methanone is a novel organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C₁₆H₁₈F₃N₅O
- Molecular Weight : 367.34 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈F₃N₅O |
| Molecular Weight | 367.34 g/mol |
| CAS Number | 2192745-95-0 |
The presence of the morpholino group suggests potential for nucleophilic substitution reactions, while the trifluoromethoxy group may enhance lipophilicity and membrane permeability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. Preliminary studies indicate that it may act as an inhibitor of specific kinases, particularly those involved in the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival.
Key Mechanistic Insights:
- Inhibition of PI3K : Similar compounds have shown potent inhibitory effects on PI3K isoforms, leading to reduced cell proliferation in cancer models .
- Antitumor Activity : The compound's structure suggests it may interfere with tumor growth through apoptosis induction and inhibition of angiogenesis.
Biological Activity Studies
Recent research has focused on evaluating the biological activities of this compound through various in vitro and in vivo models.
In Vitro Studies
- Cell Proliferation Assays : The compound demonstrated significant inhibition of proliferation in several cancer cell lines, including melanoma and breast cancer cells.
- Mechanistic Studies : Analysis revealed that treatment with the compound led to increased levels of apoptotic markers, indicating its potential as an antitumor agent.
In Vivo Studies
In animal models, the compound exhibited promising antitumor efficacy. For instance:
- Xenograft Models : Administration resulted in a significant reduction in tumor size compared to control groups.
- Toxicity Assessment : Preliminary toxicity studies indicated a favorable safety profile at therapeutic doses.
Comparative Analysis with Related Compounds
To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds known for their biological activities:
| Compound Name | Notable Activities |
|---|---|
| 2-Methylquinazolin-4(3H)-one | Anticancer properties |
| 4-(Pyrazin-2-yl)thiazole | Antimicrobial activity |
| 6-(Morpholino)pyrimidine | Antiviral effects |
This comparison highlights the diversity of biological activities that can arise from similar structural frameworks.
Case Studies
Several case studies have been documented regarding the efficacy of related compounds:
- Case Study on PI3K Inhibition : A study demonstrated that a morpholino derivative showed selective inhibition against PI3K p110α with an IC50 value of 2.0 nM . This suggests that derivatives like our compound could also possess similar or enhanced inhibitory effects.
- Antitumor Efficacy : In a study involving bis(morpholino-1,3,5-triazine) derivatives, compounds demonstrated substantial antitumor activity in subcutaneous xenograft models . Such findings support further exploration into the therapeutic potential of morpholino-based compounds.
Q & A
Basic: What synthetic strategies are commonly employed for constructing the pyrido[2,3-d]pyrimidin core in this compound?
Answer:
The pyrido[2,3-d]pyrimidin scaffold is typically synthesized via multi-step cyclization reactions. A common approach involves:
- Step 1 : Condensation of aminopyridine derivatives with carbonyl-containing reagents (e.g., aldehydes or ketones) to form the pyrimidine ring.
- Step 2 : Subsequent annulation or cyclocondensation using reagents like morpholine to introduce the morpholino substituent.
- Step 3 : Functionalization of the 4-(trifluoromethoxy)phenyl methanone group via nucleophilic aromatic substitution or Friedel-Crafts acylation.
Key analytical methods include ¹H/¹³C NMR to confirm cyclization (e.g., δ 7.74 ppm for pyrimidine protons in related structures ), and LC-MS for purity assessment (e.g., [M+H]+ peaks as in ).
Advanced: How can catalytic systems (e.g., transition metals) optimize the synthesis of this compound’s dihydropyrido-pyrimidin moiety?
Answer:
Transition-metal catalysts (e.g., Pd, Rh, or Ag) can enhance efficiency in key steps:
- Palladium-mediated cross-coupling : For introducing aryl groups (e.g., 4-(trifluoromethoxy)phenyl) with minimal byproducts. highlights Pd-catalyzed C–Si bond cleavage, adaptable for C–C bond formation .
- Rhodium-catalyzed cyclization : To stabilize intermediates during dihydropyrido-pyrimidin ring formation, as seen in silacycle syntheses (eq. (25) in ).
- Silver activation : For silylene transfer reactions ( ), useful in sterically hindered environments .
Optimization metrics : Monitor reaction progress via HPLC (e.g., ) and adjust catalyst loading (0.5–5 mol%) to balance yield and cost.
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- ¹H/¹³C NMR : Identify aromatic protons (e.g., δ 8.57 ppm for pyrimidine protons ) and trifluoromethoxy groups (¹⁹F NMR: δ -58 to -60 ppm).
- IR Spectroscopy : Detect carbonyl stretches (~1650–1750 cm⁻¹) for the methanone group (as in ).
- High-resolution MS : Confirm molecular weight (e.g., [M+H]+ with <2 ppm error).
- X-ray crystallography (if crystals are obtainable): Resolve ambiguities in stereochemistry or ring conformation.
Advanced: How can researchers resolve contradictions in reported reaction yields for similar compounds?
Answer:
Discrepancies in yields (e.g., 25% vs. 72% in and 2 ) arise from:
- Steric/electronic effects : Substituents on starting materials (e.g., electron-withdrawing groups slow reactivity).
- Catalyst selection : shows Zn vs. Cu catalysts alter CO insertion pathways ; similar logic applies to pyrido-pyrimidin syntheses.
- Workup protocols : Use TLC-guided fractionation ( ) or column chromatography to isolate intermediates.
Mitigation : Perform Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst) systematically.
Basic: What biological screening approaches are suitable for evaluating this compound’s activity?
Answer:
- In vitro assays :
- Kinase inhibition : Use ATP-binding assays (e.g., fluorescence polarization) given the pyrimidine core’s affinity for kinase active sites.
- Antimicrobial activity : Broth microdilution (MIC determination) as in .
- Cellular assays :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7).
- Apoptosis markers : Western blot for caspase-3/7 activation.
Advanced: How can computational methods guide the design of derivatives with improved bioactivity?
Answer:
- Docking studies : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Focus on the morpholino group’s hydrogen-bonding potential.
- QSAR modeling : Correlate substituents (e.g., trifluoromethoxy vs. methoxy) with bioactivity using descriptors like logP and polar surface area.
- MD simulations : Assess binding stability over time (50–100 ns trajectories) to prioritize derivatives. notes trifluoromethyl’s role in lipophilicity , a key QSAR variable.
Basic: What are the roles of the morpholino and trifluoromethoxy groups in this compound’s physicochemical properties?
Answer:
- Morpholino group : Enhances solubility via hydrogen bonding (N-O motifs) and modulates pharmacokinetics (e.g., half-life).
- Trifluoromethoxy group : Increases lipophilicity (logP ↑) and metabolic stability (C–F bonds resist oxidation). corroborates fluorinated groups’ impact on bioavailability .
Experimental validation : Measure logP via shake-flask method and solubility in PBS (pH 7.4).
Advanced: What strategies mitigate regioselectivity challenges during functionalization of the pyrido-pyrimidin core?
Answer:
- Directing groups : Introduce temporary substituents (e.g., boronic esters) to steer electrophilic attack. describes Pd-catalyzed regioselective C–H activation .
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amines to prevent undesired side reactions.
- Microwave-assisted synthesis : Enhance regioselectivity via rapid, controlled heating (e.g., 150°C, 30 min).
Basic: How should researchers handle the compound’s stability under varying storage conditions?
Answer:
- Storage : -20°C under argon, shielded from light (trifluoromethoxy groups are UV-sensitive).
- Stability assays : Monitor degradation via HPLC over 1–6 months ( ).
- Lyophilization : For long-term storage, lyophilize in PBS (pH 7.4) with 5% trehalose as a cryoprotectant.
Advanced: How can kinetic and thermodynamic control be applied to optimize ring-closure steps?
Answer:
- Kinetic control : Use low temperatures (0–25°C) and fast-reacting reagents (e.g., EDCI for amidation) to favor the less stable, faster-forming product.
- Thermodynamic control : High temperatures (80–120°C) and prolonged reaction times to favor the most stable product. reports 25% yield under kinetic conditions , while achieved 72% via thermodynamic control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
